5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Description
5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both benzoxazinone and isoindole moieties
Properties
IUPAC Name |
5-nitro-2-[(4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O6/c21-15-10-6-5-9(20(24)25)7-12(10)16(22)19(15)8-14-18-13-4-2-1-3-11(13)17(23)26-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBFENQSEDVYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazinone moiety, which can be synthesized by reacting anthranilic acid with acyl chlorides in the presence of a base like pyridine . The isoindole moiety can be introduced through a condensation reaction involving phthalic anhydride and an appropriate amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The benzoxazinone moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Condensation: The isoindole moiety can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted benzoxazinone derivatives.
Condensation: Formation of Schiff bases or other condensation products.
Scientific Research Applications
5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It has been identified as a potential dual inhibitor of EGFR and HER2 kinases, making it a candidate for cancer therapy.
Material Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. For example, it has been shown to inhibit EGFR and HER2 kinases by binding to their active sites, thereby preventing their phosphorylation and subsequent activation . This inhibition disrupts cell signaling pathways involved in cell proliferation, adhesion, and metastasis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar benzoxazinone structure and have been studied for their biological activities.
Indole Derivatives: Indole-based compounds are known for their wide range of biological activities and structural similarities.
Uniqueness
What sets 5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione apart is its dual functional groups, which allow it to interact with multiple biological targets simultaneously. This dual functionality enhances its potential as a therapeutic agent and its versatility in material science applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
